Sulfolane
Overview
Description
It is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions . Sulfolane was originally developed by the Shell Oil Company in the 1960s to purify butadiene . Its unique properties, such as being a polar aprotic solvent and being miscible with water, make it highly valuable in various industrial applications .
Mechanism of Action
Target of Action
Sulfolane, also known as tetramethylene sulfone or 1λ6-thiolane-1,1-dione, is an organosulfur compound . It is a colorless liquid that is commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions . It does not have a specific biological target as it is primarily used as an industrial solvent. Its primary role is to facilitate chemical reactions or purify other compounds.
Mode of Action
This compound is a polar aprotic solvent, which means it can dissolve a wide range of organic, inorganic, and polymeric materials . It is miscible with water, which allows it to be used in both water and hydrocarbon mixtures . The sulfur-oxygen double bond in this compound is polar, which confers good solubility in water, while the four carbon ring provides non-polar stability . These properties allow it to be used in a variety of industrial applications, including the purification of hydrocarbon mixtures .
Biochemical Pathways
It has been found that this compound can undergo biodegradation under aerobic conditions . The degradation of this compound can lead to the production of sulfate, indicating that sulfur metabolism might be involved .
Pharmacokinetics
It’s worth noting that this compound is highly soluble in water, which suggests that it could be rapidly distributed if it were to enter the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. By dissolving other substances, it can facilitate chemical reactions or aid in the purification of compounds . In the environment, this compound can affect the behavior of water and influence the migration of other compounds .
Action Environment
Environmental factors can influence the action of this compound. For instance, its high water solubility means that it can persist in the environment for a long time when released, potentially leading to the contamination of groundwater resources . Moreover, the presence of other contaminants can affect the rate of this compound biodegradation . Therefore, the environmental context is an important consideration in understanding and managing the impacts of this compound.
Preparation Methods
Sulfolane is typically synthesized through a two-step process . The first step involves the reaction of butadiene with sulfur dioxide via a cheletropic reaction to form sulfolene . In the second step, sulfolene is hydrogenated using Raney nickel as a catalyst to produce this compound . This method can be optimized by adding hydrogen peroxide and neutralizing to a pH of roughly 5-8 before hydrogenation, which improves both the product yield and the catalyst’s lifetime . Industrial production methods have evolved over the years, with recent developments including the use of Ni-B/MgO catalysts, which show superior catalytic activity compared to Raney nickel .
Chemical Reactions Analysis
Sulfolane undergoes various chemical reactions, including oxidation, reduction, and substitution . As a polar aprotic solvent, it is often used in reactions that require such conditions. Common reagents used in these reactions include sulfur dioxide, hydrogen, and various catalysts like Raney nickel and Ni-B/MgO . Major products formed from these reactions include sulfolene and other organosulfur compounds . This compound is also used in the production of aromatic sulfonic acids and fluoroaromatics through processes like the Halogen Exchange (Halex) Process .
Scientific Research Applications
Sulfolane has a wide range of scientific research applications . In chemistry, it is used as a solvent in gas chromatography, particularly in gas chromatography equipped with flame ionization detection systems . Its stability and high separation efficiency make it ideal for analyzing complex mixtures, such as aromatics in gasoline . In biology and medicine, this compound is used in various extraction and purification processes . It is also employed in the production of polymers and other electrical applications . Additionally, this compound has been studied for its environmental impact and remediation techniques, such as biosparging and advanced oxidation processes .
Comparison with Similar Compounds
Sulfolane is unique among organosulfur compounds due to its combination of polar and non-polar properties . Similar compounds include methylsulfonylmethane, tetrahydrothiophene, and sulfolene . While these compounds share some structural similarities, this compound’s ability to be miscible in both water and hydrocarbons sets it apart . This dual solubility makes it particularly useful in applications requiring the purification of hydrocarbon mixtures .
Properties
IUPAC Name |
thiolane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJUTPCZVOIRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Record name | SULFOLANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027037 | |
Record name | Sulfolane | |
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Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |
Record name | SULFOLANE | |
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Record name | Thiophene, tetrahydro-, 1,1-dioxide | |
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Boiling Point |
545 °F at 760 mmHg (USCG, 1999), 285 °C | |
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Flash Point |
330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP) | |
Record name | SULFOLANE | |
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Solubility |
Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids | |
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Density |
1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C | |
Record name | SULFOLANE | |
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Vapor Pressure |
0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/ | |
Record name | Sulfolane | |
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Color/Form |
White or creamy white, crystalline powder | |
CAS No. |
126-33-0, 28452-93-9 | |
Record name | SULFOLANE | |
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Melting Point |
79 °F (USCG, 1999), 27.4-27.8 °C | |
Record name | SULFOLANE | |
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